Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide
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Overview
Description
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide is a deuterium-labeled derivative of Monobenzyl Phthalate. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic profiling. The compound has a molecular formula of C21H16D4O10 and a molecular weight of 436.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide typically involves the glucuronidation of Monobenzyl Phthalate (phenyl-d4). This process can be achieved through enzymatic or chemical methods. In the enzymatic method, UDP-glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Monobenzyl Phthalate (phenyl-d4). The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped with the necessary infrastructure for handling isotopically labeled compounds. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the isotopic purity and chemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phthalates.
Scientific Research Applications
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in tracing metabolic pathways and identifying metabolites.
Environmental Studies: Used to track the fate and transport of phthalates in the environment.
Toxicology: Assists in understanding the toxicological effects of phthalates on biological systems.
Mechanism of Action
The mechanism of action of Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide involves its metabolism and interaction with various molecular targets. The compound is metabolized by glucuronidation, a process that enhances its solubility and facilitates excretion. It interacts with enzymes such as UDP-glucuronosyltransferases, which play a crucial role in its biotransformation .
Comparison with Similar Compounds
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide can be compared with other similar compounds such as:
Monobenzyl Phthalate: The non-deuterated form, which lacks the isotopic labeling.
Monobutyl Phthalate: Another phthalate metabolite with different alkyl groups.
Diethylhexyl Phthalate: A widely used plasticizer with different metabolic pathways.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic processes.
Properties
Molecular Formula |
C21H20O10 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1/i4D,5D,8D,9D |
InChI Key |
XRYVIGQHAGBRFV-BVYWXJJCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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